Baimaside

説明

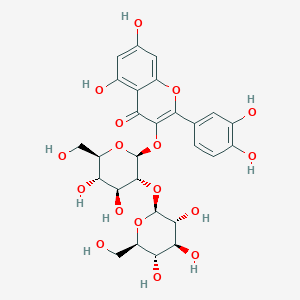

Quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside is a quercetin O-glucoside that is quercetin attached to a beta-D-sophorosyl residue at position 3 via a glycosidic linkage. It has a role as an antioxidant and a plant metabolite. It is a tetrahydroxyflavone and a sophoroside. It is a conjugate acid of a quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside(1-).

Quosp is a natural product found in Oldenlandia herbacea var. herbacea, Equisetum arvense, and other organisms with data available.

作用機序

Target of Action

Baimaside, also known as Quercetin 3-O-sophoroside, is a flavonoid that has been found to act as a scavenger of superoxide anions . The primary targets of this compound are likely to be the molecules or structures that produce these superoxide anions. In the context of non-small cell lung cancer (NSCLC), this compound and other quercetin derivatives have been suggested to act as positive allosteric modulators or selective agonists of human α7nAChR, which could make them potential therapeutic agents .

Mode of Action

It is known that this compound interacts with its targets by scavenging superoxide anions . This suggests that this compound may exert its effects by neutralizing these reactive oxygen species, thereby reducing oxidative stress within cells. In the context of NSCLC, this compound and other quercetin derivatives may interact with α7nAChR, potentially influencing a network of signaling pathways that facilitate proliferation, metastasis, angiogenesis, and inhibit apoptosis .

Biochemical Pathways

In the context of NSCLC, this compound and other quercetin derivatives may influence pathways facilitated by α7nAChR and beta-adrenergic receptor (β-AdrR), which are known to be upregulated by nicotine and NNK .

Result of Action

As a scavenger of superoxide anions, this compound likely exerts protective effects against oxidative stress and inflammation at the cellular level . In the context of NSCLC, this compound and other quercetin derivatives may exert antitumor, anti-inflammatory, anti-proliferative, anti-angiogenesis, and apoptotic properties .

生物活性

Baimaside is a compound that has garnered attention for its potential biological activities. This article explores its various effects, including antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a bioactive compound derived from natural sources, particularly plants. Its chemical structure contributes to its diverse biological activities. The specific molecular formula and structural details are crucial for understanding its interaction with biological systems.

Antioxidant Activity

Mechanism of Action:

this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).

Research Findings:

- A study demonstrated that this compound effectively increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to reduced lipid peroxidation in cellular models .

- Another investigation revealed that this compound could inhibit the formation of malondialdehyde (MDA), a marker of oxidative stress, in various tissues .

Anti-inflammatory Effects

Mechanism of Action:

this compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation helps in reducing inflammation in various conditions.

Case Studies:

- In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to a significant decrease in markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

- Experimental models of acute inflammation showed that this compound reduced edema formation and pain response, highlighting its potential as an anti-inflammatory agent .

Anticancer Properties

Mechanism of Action:

this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins.

Research Findings:

- A study on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis, with IC50 values indicating potent activity against these cancer cells .

- Additionally, this compound was found to inhibit tumor growth in xenograft models, demonstrating its potential efficacy in vivo .

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity compared to other known compounds, the following table summarizes key findings:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Curcumin | Moderate | High | Moderate |

| Resveratrol | High | Moderate | High |

特性

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAJIJVNHKTQC-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940039 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-17-1, 27459-71-8 | |

| Record name | Quercetin 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18609-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin-3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin, 3-(O-glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。